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Compound of Interest

Compound Name: Avasimibe

Cat. No.: B1665837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of avasimibe, an inhibitor of acyl-

CoA:cholesterol acyltransferase (ACAT), with other major classes of cholesterol-lowering

agents. The information is compiled from publicly available clinical trial data and research

publications to offer an objective overview of its efficacy and mechanism of action.

Efficacy in Lipid Reduction: A Quantitative
Comparison
Avasimibe's primary efficacy has been observed in reducing triglyceride and very-low-density

lipoprotein cholesterol (VLDL-C) levels. However, its effect on low-density lipoprotein

cholesterol (LDL-C), the primary target for many cholesterol-lowering therapies, has been

inconsistent and, in some studies, even showed an increase. The following tables summarize

the quantitative data from clinical trials of avasimibe and compare it with established

cholesterol-lowering drugs.

Table 1: Efficacy of Avasimibe in Patients with Combined Hyperlipidemia
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Dose
Change in
Triglycerides

Change in
VLDL-C

Change in
LDL-C

Change in
HDL-C

50 mg/day Up to -23% Up to -30%
No significant

change

No significant

change

125 mg/day Up to -23% Up to -30%
No significant

change

No significant

change

250 mg/day Up to -23% Up to -30%
No significant

change

No significant

change

500 mg/day Up to -23% Up to -30%
No significant

change

No significant

change

Data from a study in 130 patients with combined hyperlipidemia and hypoalphalipoproteinemia

treated for 8 weeks.[1] Reductions in triglycerides and VLDL-C were statistically significant

(P<0.05).[1]

Table 2: Avasimibe in the A-PLUS Trial (Atherosclerosis Patients)

Dose Change in LDL-C Change in Triglycerides

50 mg/day +7.8% -

250 mg/day +9.1% -

750 mg/day +10.9% Up to -16%

Placebo +1.7% -

The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial showed a statistically

significant increase in LDL-C in the avasimibe groups compared to placebo (P<0.05).[2]

Table 3: Comparative Efficacy of Cholesterol-Lowering Agents (Monotherapy)
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Drug Class Agent(s)
Typical LDL-C
Reduction

Typical
Triglyceride
Reduction

Typical HDL-C
Increase

ACAT Inhibitor Avasimibe

No significant

change /

Increase

Up to 30%
No significant

change

Statins Atorvastatin 37% - 52% 18% - 35% 5% - 6%

Cholesterol

Absorption

Inhibitor

Ezetimibe ~18.5% ~8% ~3%

PCSK9 Inhibitors
Alirocumab,

Evolocumab
~47% - 63% ~15% ~5%

This table presents typical percentage changes observed in clinical trials. Actual results can

vary based on dosage, patient population, and baseline lipid levels.

Mechanism of Action: ACAT Inhibition
Avasimibe is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular

enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in

lipid droplets. There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in

various tissues, including macrophages, while ACAT2 is primarily located in the intestines and

liver. By inhibiting ACAT, avasimibe was hypothesized to reduce cholesterol absorption and

decrease the formation of foam cells, which are key components of atherosclerotic plaques.

The diagram below illustrates the proposed mechanism of action of avasimibe in a

macrophage.
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Caption: Mechanism of action of avasimibe in inhibiting foam cell formation.
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Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of avasimibe are not fully available

in the public domain due to the discontinuation of its development. However, based on

published literature, the following methodologies were employed in key studies:

Study in Patients with Combined Hyperlipidemia (Insull
et al.)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 130 men and women with combined hyperlipidemia (elevated LDL-C and

triglycerides) and low levels of high-density lipoprotein cholesterol (HDL-C).

Treatment Protocol:

Baseline Period: 8-week placebo and dietary-controlled lead-in period.

Randomization: Patients were randomly assigned to one of five treatment groups:

placebo, or avasimibe at doses of 50, 125, 250, or 500 mg administered once daily as

capsules for 8 weeks.

Efficacy Endpoints:

Primary: Percentage change from baseline in plasma levels of total triglycerides and

VLDL-C.

Secondary: Percentage change from baseline in total cholesterol, LDL-C, HDL-C, and

apolipoprotein B.

Lipid Analysis: Blood samples were collected at specified intervals. Plasma lipids and

lipoproteins were measured using standard enzymatic and ultracentrifugation methods.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology,

serum chemistry), vital signs, and physical examinations.
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Avasimibe and Progression of Lesions on UltraSound
(A-PLUS) Trial

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Patients with coronary artery disease.

Treatment Protocol:

Randomization: Patients were randomized to receive placebo or avasimibe at doses of

50, 250, or 750 mg once daily.

Background Therapy: A majority of patients (approximately 87-89% in each group) were

on concurrent statin therapy.[2]

Primary Efficacy Endpoint: Change in the progression of coronary atherosclerosis as

assessed by intravascular ultrasound (IVUS).

Secondary Efficacy Endpoints: Changes in plasma lipid levels, including LDL-C and

triglycerides.

Imaging Protocol: IVUS was performed at baseline and at the end of the treatment period to

measure changes in plaque volume.

Lipid Analysis: Standard laboratory procedures were used to measure plasma lipid

concentrations.

Safety Monitoring: Comprehensive safety and tolerability assessments were conducted

throughout the trial.

Conclusion
Avasimibe, as an ACAT inhibitor, demonstrated a significant effect in lowering triglycerides and

VLDL-C. However, its lack of a beneficial effect on LDL-C, and in some cases, a paradoxical

increase, along with the overall trial results on atherosclerosis progression, led to the

discontinuation of its development for cardiovascular disease. This comparative guide

highlights the distinct efficacy profile of avasimibe relative to established cholesterol-lowering
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agents and underscores the complexity of targeting cholesterol metabolism for the prevention

of cardiovascular disease. The data presented here can serve as a valuable reference for

researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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